![molecular formula C10H12Ba2N5O13P3 B13808620 [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)” is a complex chemical entity that features a purine base, a ribose sugar, and multiple phosphate groups. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of barium(2+) indicates that it is a barium salt of the nucleotide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of enzymatic or chemical reactions starting from glucose.
Attachment of the Purine Base: The purine base, adenine, is attached to the ribose sugar through a glycosidic bond. This step often requires the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Phosphorylation: The ribose sugar is then phosphorylated at multiple positions using phosphorylating agents like phosphoric acid or its derivatives. This step is crucial for adding the phosphate groups to the sugar.
Formation of the Barium Salt: Finally, the phosphorylated nucleotide is reacted with barium chloride to form the barium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis of Ribose and Adenine: These components are produced in large quantities using biotechnological methods.
Automated Phosphorylation: Automated systems are used to phosphorylate the ribose sugar efficiently.
Purification and Crystallization: The final product is purified and crystallized to obtain the barium salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the phosphate groups, converting them to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized Derivatives: Products with oxidized purine bases.
Reduced Phosphates: Products with reduced phosphate groups.
Substituted Nucleotides: Nucleotides with different functional groups attached.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a model nucleotide in studies of nucleotide behavior and interactions. It is also used in the synthesis of nucleotide analogs for research purposes.
Biology
In biological research, this compound is used to study the mechanisms of nucleotide incorporation into DNA and RNA. It is also used in enzyme assays to investigate the activity of nucleotide-processing enzymes.
Medicine
The compound has potential applications in medicine, particularly in the development of nucleotide-based drugs. It is used in the design of antiviral and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by interacting with nucleotide-binding proteins and enzymes. The purine base binds to specific sites on these proteins, while the phosphate groups interact with other regions. This binding can activate or inhibit the activity of the proteins, leading to various biological effects. The barium ion may also play a role in stabilizing the structure of the compound and enhancing its interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with three phosphate groups, used as an energy carrier in cells.
Guanosine Triphosphate (GTP): Another nucleotide with three phosphate groups, involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): A nucleotide used in the synthesis of RNA.
Uniqueness
The compound is unique due to the presence of barium(2+), which distinguishes it from other nucleotides. This barium salt form may have different solubility and stability properties, making it useful in specific applications where other nucleotides may not be suitable.
Eigenschaften
Molekularformel |
C10H12Ba2N5O13P3 |
|---|---|
Molekulargewicht |
777.8 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+) |
InChI |
InChI=1S/C10H16N5O13P3.2Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1 |
InChI-Schlüssel |
LSGIBXSWBNWNMM-IDIVVRGQSA-J |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)

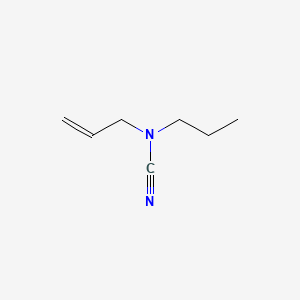
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
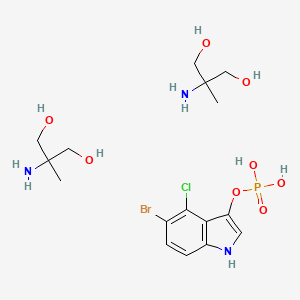
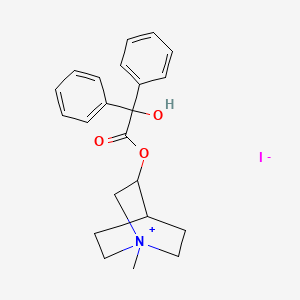
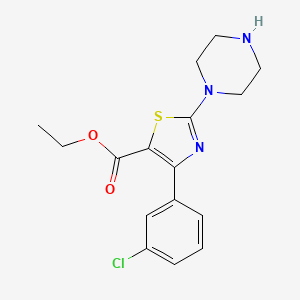
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)

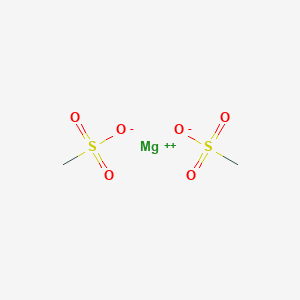
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
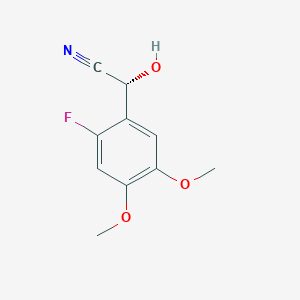
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)

